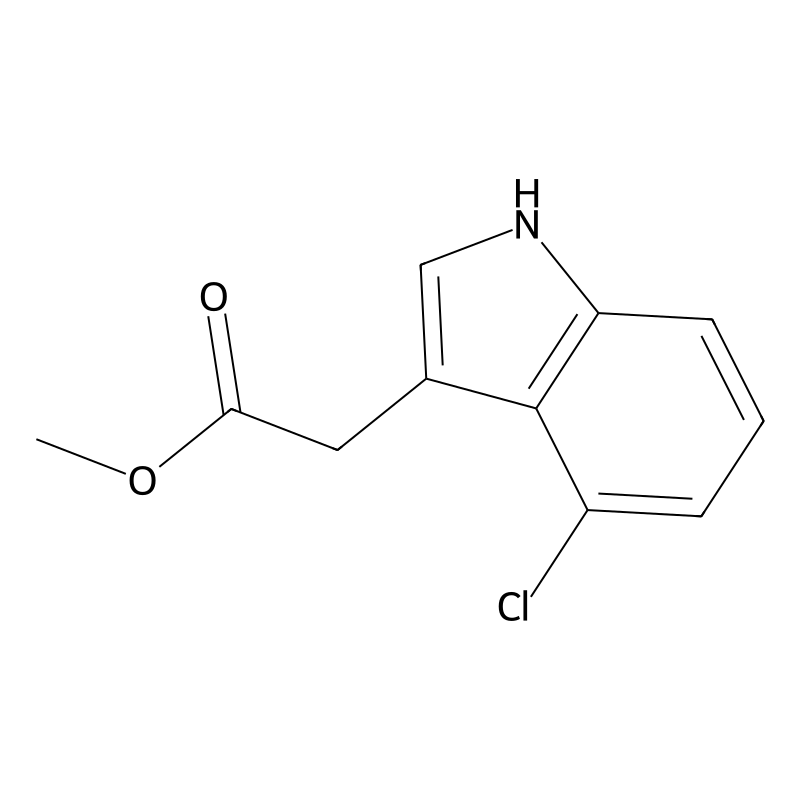methyl 2-(4-chloro-1H-indol-3-yl)acetate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Potential Anticancer Properties:
Limited research suggests that methyl 2-(4-chloro-1H-indol-3-yl)acetate might possess anticancer properties. A study published in the journal "Bioorganic & Medicinal Chemistry" investigated the antitumor activity of various indole derivatives, including the compound . The results indicated that it displayed moderate cytotoxic activity against human leukemia cell lines []. However, further research is necessary to elucidate the underlying mechanisms and potential therapeutic applications.
Methyl 2-(4-chloro-1H-indol-3-yl)acetate is an organic compound with the molecular formula . It features a methyl ester functional group attached to a 4-chloro-1H-indole moiety. The indole structure is significant in many biological systems and is often found in various natural products and pharmaceuticals. The presence of the chlorine atom on the indole ring enhances its biological activity and reactivity, making it a compound of interest in medicinal chemistry.
- Ester Hydrolysis: The methyl ester can be hydrolyzed to yield the corresponding acid and methanol.
- Nucleophilic Substitution: The chlorine atom can be substituted by various nucleophiles, leading to diverse derivatives.
- Condensation Reactions: It can participate in condensation reactions to form larger heterocyclic compounds.
These reactions are crucial for modifying the compound and exploring its potential applications in drug development and other fields.
The biological activity of methyl 2-(4-chloro-1H-indol-3-yl)acetate has been linked to its ability to interact with various biological targets. Indole derivatives are known for their anticancer properties, particularly through mechanisms involving tubulin polymerization inhibition. Research indicates that compounds with similar structures can exhibit cytotoxic effects against cancer cell lines, suggesting that methyl 2-(4-chloro-1H-indol-3-yl)acetate may also possess significant anticancer activity .
Several synthetic routes have been developed for methyl 2-(4-chloro-1H-indol-3-yl)acetate:
- Direct Acylation: The compound can be synthesized by acylating 4-chloroindole with methyl acetate in the presence of an acid catalyst.
- Multicomponent Reactions: Recent advancements have introduced one-pot multicomponent reactions, which allow for the efficient synthesis of this compound alongside other indole derivatives .
- Microwave-Assisted Synthesis: Utilizing microwave irradiation has been shown to enhance yields and reduce reaction times in the synthesis of indole derivatives .
These methods highlight the versatility in synthesizing this compound, allowing for modifications that could enhance its biological properties.
Methyl 2-(4-chloro-1H-indol-3-yl)acetate has potential applications in:
- Pharmaceuticals: Its structural features make it a candidate for developing new anticancer agents.
- Chemical Probes: It can serve as a chemical probe in biological studies due to its ability to interact with specific protein targets.
- Material Science: The compound may find applications in developing novel materials due to its unique chemical properties.
Studies investigating the interactions of methyl 2-(4-chloro-1H-indol-3-yl)acetate with biological targets are crucial for understanding its mechanism of action. For instance, docking studies have shown potential binding affinities with proteins involved in cancer pathways, indicating that this compound could inhibit tumor growth by disrupting normal cellular functions .
Several compounds share structural similarities with methyl 2-(4-chloro-1H-indol-3-yl)acetate, including:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 2-(1H-indol-3-yl)acetate | Indole ring without chlorine | Less reactive due to absence of chlorine |
| Methyl 2-(4-bromo-1H-indol-3-yl)acetate | Bromine instead of chlorine | Potentially different biological activity |
| Methyl 2-(5-fluoro-1H-indol-3-yl)acetate | Fluorine substitution | May exhibit unique electronic properties |
Methyl 2-(4-chloro-1H-indol-3-yl)acetate is unique due to the presence of the chlorine atom, which enhances its reactivity and potential biological activity compared to other halogenated indoles.








